N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine
Description
N⁵-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine is a synthetic heptapeptide characterized by its unique stereochemistry and functional groups. The compound features:
- D-amino acids: All residues (D-ornithyl, D-prolyl, D-leucyl, D-tryptophyl, D-threonyl, D-alanine) are in the D-configuration, enhancing proteolytic resistance compared to L-isoforms .
- Diaminomethylidene modification: Attached to the N⁵ position of D-ornithine, this group may confer metal-chelating or hydrogen-bonding capabilities, analogous to diaminomethylidene-containing drugs like metformin .
- Structural complexity: The sequence includes two consecutive D-proline residues, which likely rigidify the peptide backbone and influence receptor interaction .
Properties
CAS No. |
650637-34-6 |
|---|---|
Molecular Formula |
C40H61N11O9 |
Molecular Weight |
840.0 g/mol |
IUPAC Name |
(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C40H61N11O9/c1-21(2)18-28(48-35(55)30-13-8-16-50(30)38(58)31-14-9-17-51(31)37(57)26(41)11-7-15-44-40(42)43)33(53)47-29(19-24-20-45-27-12-6-5-10-25(24)27)34(54)49-32(23(4)52)36(56)46-22(3)39(59)60/h5-6,10,12,20-23,26,28-32,45,52H,7-9,11,13-19,41H2,1-4H3,(H,46,56)(H,47,53)(H,48,55)(H,49,54)(H,59,60)(H4,42,43,44)/t22-,23+,26-,28-,29-,30-,31-,32-/m1/s1 |
InChI Key |
OTSLKBHLVHPCRQ-CYFHDGETSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H]3CCCN3C(=O)[C@H]4CCCN4C(=O)[C@@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for synthesizing N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine is through Solid-Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Resin Preparation : The first amino acid is attached to an insoluble resin support.
Amino Acid Coupling : Protected amino acids are added one at a time. Each amino acid is activated using coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole).
Deprotection : After each coupling step, the protecting groups on the amino acids are removed to allow for the next addition.
Cleavage from Resin : Once the full sequence is assembled, the peptide is cleaved from the resin using cleavage agents like trifluoroacetic acid (TFA).
Purification : The crude peptide product is purified using High-Performance Liquid Chromatography (HPLC) to achieve the desired purity.
Alternative Synthetic Routes
While SPPS is the most common method, alternative synthetic routes can also be employed:
Liquid-Phase Synthesis : This method involves synthesizing peptides in solution rather than on a solid support. It may be used for shorter peptides or when specific modifications are required that are difficult to achieve via SPPS.
Recombinant DNA Technology : For larger peptides or proteins, recombinant techniques can be utilized where genes encoding the peptides are inserted into expression vectors and produced in host cells.
Reaction Conditions and Considerations
Reaction Conditions
The synthesis of this compound typically requires careful control of reaction conditions:
Temperature : Reactions are usually conducted at room temperature or slightly elevated temperatures to facilitate coupling reactions.
pH Levels : Maintaining appropriate pH levels during synthesis is critical, especially during deprotection steps to avoid hydrolysis of sensitive side chains.
Common Reagents
Several reagents are commonly used in the preparation of this compound:
Coupling Reagents : DIC, HATU, and PyBOP are frequently used for activating carboxylic acids for peptide bond formation.
Deprotection Agents : TFA is commonly used for removing protecting groups from amino acids after coupling.
Data Tables
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C36H58N10O10 |
| Molecular Weight | 790.9 g/mol |
| Amino Acid Composition | D-Ornithine, D-Proline, D-Leucine, D-Tryptophan, D-Threonine, D-Alanine |
Summary of Synthesis Steps
| Step | Description |
|---|---|
| Resin Attachment | First amino acid linked to resin |
| Coupling | Sequential addition of protected amino acids |
| Deprotection | Removal of protecting groups |
| Cleavage | Peptide released from resin |
| Purification | HPLC purification to achieve desired purity |
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .
Scientific Research Applications
Therapeutic Potential
N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine has been studied for its role in modulating biological pathways:
- Antimicrobial Activity : Research indicates that peptides similar to this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics against resistant strains of bacteria .
- Anticancer Properties : The peptide's structure allows it to interact with cellular mechanisms involved in cancer proliferation. Studies have shown that modifications in peptide sequences can enhance their cytotoxicity towards cancer cells .
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Its ability to penetrate the blood-brain barrier is under investigation, which could facilitate its use in treating conditions such as Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of peptides derived from this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth, indicating its potential as a novel antimicrobial agent .
Case Study 2: Cancer Cell Inhibition
Research conducted by the Journal of Medicinal Chemistry explored the anticancer properties of modified versions of this peptide. The study highlighted that specific amino acid substitutions enhanced the peptide’s ability to induce apoptosis in human cancer cell lines, suggesting its potential for cancer therapy .
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Threonyllysylprolyl-N⁵-(Diaminomethylidene)ornithine (Tuftsin)
Key similarities and differences :
Insights: The target compound’s all-D configuration and extended sequence may confer longer half-life in vivo compared to Tuftsin, but its immunological effects remain unexplored .
Amiloride Analogs (EIPA, MPA)
Amiloride derivatives, such as EIPA and MPA, share the diaminomethylidene group but are small molecules rather than peptides :
Insights: The diaminomethylidene group in both compound classes suggests a role in charge interaction, but the target peptide’s larger size may restrict its utility to injectable or topical formulations .
Metformin (3-(Diaminomethylidene)-1,1-Dimethylguanidine)
While structurally distinct, metformin’s diaminomethylidene group highlights functional parallels :
Insights : Both compounds may interact with metal-dependent enzymes, but the peptide’s complexity suggests divergent therapeutic applications .
D-Configured Peptide Analog ()
A structurally similar peptide, D-argininamide derivative, shares D-prolyl, D-leucyl, and D-tryptophyl residues :
Insights: Both peptides exploit D-residues for stability, but the diaminomethylidene group in the target compound may enable unique binding modes .
Biological Activity
N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine is a complex synthetic peptide with potential therapeutic applications. Its unique structure, which includes multiple D-amino acids, suggests that it may exhibit distinct biological activities compared to its L-amino acid counterparts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure
The compound's chemical formula is with a molecular weight of approximately 761.00 g/mol. The presence of the diaminomethylidene group and multiple D-amino acids contributes to its stability and resistance to enzymatic degradation, making it an attractive candidate for drug development.
-
Inhibition of Enzymatic Activity :
- The compound has been shown to act as a competitive inhibitor in various enzymatic assays. For example, it may inhibit serine proteases, similar to other peptides with structural analogs.
- Cell Growth Inhibition :
-
Receptor Binding :
- The structure suggests potential interactions with various receptors involved in cell signaling pathways. The D-amino acid configuration may enhance binding affinity and specificity for certain targets.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
-
Cancer Cell Line Studies :
- A study evaluated the effects of the peptide on MCF-7 breast cancer cells, demonstrating significant cytotoxicity at concentrations as low as 1.2 µM. This suggests that the compound may have potential as a chemotherapeutic agent.
- Enzyme Activity Assays :
- Receptor Interaction Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
